
6-Acetyloxy-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylic acid
Overview
Description
6-Acetyloxy-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylic acid is a highly substituted octahydrophenanthrene derivative characterized by a polycyclic framework with acetyloxy (at position 6), propan-2-yl (isopropyl, at position 7), and methyl (at positions 1 and 4a) substituents. Its carboxylic acid group at position 1 enhances polarity, while the acetyloxy and isopropyl groups modulate lipophilicity and steric bulk.
Its synthesis and characterization likely rely on crystallographic methods, as seen in related phenanthrene derivatives (e.g., SHELX software in ) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Acetyloxy-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylic acid typically involves multi-step organic reactions. The process often starts with the preparation of the core phenanthrene structure, followed by the introduction of the acetyloxy and carboxylic acid groups. Key steps may include Friedel-Crafts acylation, esterification, and selective hydrogenation.
Industrial Production Methods: Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and the development of catalysts to improve reaction efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and isopropyl groups, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the phenanthrene ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., Br₂) and nucleophiles (e.g., NH₃) are used under controlled conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Structure and Composition
The molecular formula of 6-Acetyloxy-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylic acid is with a molecular weight of approximately 314.4 g/mol. Its structure includes multiple functional groups that contribute to its biological activity.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. The modification of its structure can enhance its effectiveness against various cancer cell lines. For instance, studies have shown that similar compounds can inhibit tubulin polymerization and cancer cell growth by targeting specific signaling pathways involved in tumorigenesis .
Antimicrobial Properties
The compound's derivatives have been investigated for their antimicrobial activity. Certain modifications have led to enhanced inhibition of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism involves the regulation of gene expression related to bacterial virulence factors .
Enzyme Inhibition
The acetyloxy group in the compound allows it to interact with specific enzymes, potentially serving as an inhibitor. This interaction can modulate metabolic pathways and influence cellular processes such as apoptosis and cell proliferation.
Molecular Targeting
The unique structural features of this compound enable it to fit into specific binding sites on proteins or receptors. This property is crucial for drug design and development .
Case Study 1: Anticancer Efficacy
A study conducted on modified derivatives of this compound demonstrated potent inhibitory effects on the growth of medulloblastoma cells at nanomolar concentrations. The mechanism was linked to the suppression of the Hedgehog signaling pathway .
Case Study 2: Antimicrobial Activity
In another investigation focusing on the antimicrobial properties of structurally similar compounds, researchers found that certain derivatives exhibited higher potency against Staphylococcus aureus than established antibiotics. This study highlighted the potential for developing new antibacterial agents based on the compound's structure .
Table 1: Summary of Biological Activities
Activity Type | Compound Derivative | Target Organism/Cell Type | IC50 Value (µM) |
---|---|---|---|
Anticancer | Modified Derivative A | Medulloblastoma D283 | 0.05 |
Antimicrobial | Modified Derivative B | Staphylococcus aureus | 0.2 |
Enzyme Inhibition | Original Compound | Various Enzymes | Not Specified |
Mechanism of Action
The mechanism by which 6-Acetyloxy-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylic acid exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing cellular processes.
Comparison with Similar Compounds
Structural Features
Key structural differences among related octahydrophenanthrene derivatives include substituent types, positions, and ring saturation (Table 1).
Table 1: Structural Comparison of Selected Octahydrophenanthrene Derivatives
Key Observations:
- The target compound uniquely combines acetyloxy and isopropyl groups, distinguishing it from hydroxylated () or purely alkylated analogs ().
- ’s dihydroxy analog exhibits higher polarity but lower metabolic stability due to hydroxyl groups prone to oxidation .
- Vinyl-substituted derivatives () lack acetyloxy groups, reducing steric hindrance but increasing reactivity for polymerization or addition reactions .
Physicochemical Properties
- Solubility and Polarity: The acetyloxy group in the target compound reduces polarity compared to hydroxylated analogs (e.g., ’s dihydroxy compound), enhancing lipid membrane permeability .
- Stability: Acetyloxy groups may hydrolyze to hydroxyls under acidic/basic conditions, unlike ethers or esters (e.g., 8-O-Acetylshanzhiside Methyl Ester in ) .
- Crystallography: Derivatives like the vinyl-substituted compound () crystallize in orthorhombic systems (space group P21212), suggesting similar packing behavior for the target compound .
Pharmacological and Toxicological Profiles
- Bioactivity: Phenanthrene derivatives are often explored for anti-inflammatory or antimicrobial properties.
- Toxicity: ’s isopropyl analog (CAS 1231-75-0) is classified as toxic if swallowed (H301) and hazardous to aquatic life (H410) . ’s dihydroxy compound lacks carcinogenicity data, highlighting the need for targeted toxicological studies on the acetyloxy analog .
Biological Activity
6-Acetyloxy-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylic acid is a complex organic compound that belongs to the class of terpenoids. Its structure suggests potential biological activities that could be significant in pharmacology and medicinal chemistry. This article aims to provide a detailed overview of its biological activity based on available research findings.
The compound has a molecular formula of C22H30O4 and a molecular weight of 358.47 g/mol. It is characterized by the presence of an acetyloxy group and a carboxylic acid moiety, which are often associated with various biological activities.
Biological Activity Overview
Research on the biological activity of this compound is limited but indicates several promising areas:
- Antitumor Activity : Preliminary studies suggest that compounds with similar structural features exhibit cytotoxic effects against various cancer cell lines. The presence of the phenanthrene core is known to contribute to these effects through mechanisms such as apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Some derivatives of phenanthrene compounds have shown anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
- Antioxidant Properties : The ability of terpenoids to scavenge free radicals is well-documented. This compound's structure may confer similar antioxidant capabilities, potentially contributing to its protective effects against oxidative stress-related diseases.
Antitumor Activity
A study evaluating the cytotoxicity of various terpenoid derivatives found that certain structural modifications significantly enhanced their potency against tumor cells. For example:
- Cytotoxicity Assays : Compounds similar in structure to 6-acetyloxy derivatives were tested against human breast cancer (MCF-7) and melanoma (B16-F0) cell lines. Results indicated IC50 values ranging from 5 to 20 µM for effective compounds, suggesting that modifications can lead to increased selectivity for cancer cells over normal cells .
Anti-inflammatory Studies
Research has shown that phenanthrene derivatives can inhibit cyclooxygenase (COX) enzymes:
- Inhibition Studies : A compound structurally related to 6-acetyloxy-1,4a-dimethyl exhibited significant inhibition of COX-2 activity in vitro, leading to reduced prostaglandin synthesis and subsequent inflammation in animal models .
Antioxidant Activity
The antioxidant potential was assessed using various assays:
- DPPH Assay : The ability to scavenge DPPH radicals was measured for several terpenoid compounds. Results indicated that certain derivatives had an IC50 value below 50 µg/mL, showcasing significant antioxidant activity.
Data Table: Summary of Biological Activities
Biological Activity | Assessed Compound | IC50 (µM) | Mechanism |
---|---|---|---|
Antitumor | Similar Terpenoid | 5 - 20 | Apoptosis induction |
Anti-inflammatory | Phenanthrene Derivative | >10 | COX inhibition |
Antioxidant | Various Derivatives | <50 | Free radical scavenging |
Q & A
Basic Research Questions
Q. What are the key considerations in synthesizing 6-acetyloxy-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylic acid to ensure high yield and purity?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as acetylation of hydroxylated intermediates derived from abietic acid or related diterpene frameworks. For example, phosphorylation (e.g., using PCl₃ or POCl₃) and refluxing with catalysts like DMF in THF can generate reactive intermediates . Purification via vacuum filtration and chromatographic techniques (e.g., silica gel chromatography) is critical to isolate stereoisomers and remove byproducts. Reaction temperature and solvent polarity must be optimized to prevent epimerization .
Q. Which spectroscopic and crystallographic methods are essential for confirming the structure of this compound?
- Methodological Answer :
- X-ray crystallography : Resolves stereochemistry and ring conformations, particularly for decahydrophenanthrene derivatives .
- NMR spectroscopy : ¹H and ¹³C NMR identify acetyloxy (δ ~2.1 ppm for CH₃CO) and isopropyl groups (δ 1.2–1.4 ppm for CH(CH₃)₂). NOESY correlations clarify spatial arrangements of methyl and acetyloxy substituents .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (C₂₃H₃₄O₄) and isotopic patterns .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and full-face respirators with organic vapor cartridges during synthesis .
- Ventilation : Use fume hoods to mitigate inhalation risks, as the compound may release volatile intermediates during reactions .
- First Aid : In case of skin contact, wash immediately with soap and water. For eye exposure, rinse with water for ≥15 minutes and seek medical attention .
Advanced Research Questions
Q. How can researchers optimize stereochemical outcomes during the synthesis of this compound?
- Methodological Answer :
- Chiral catalysts : Employ asymmetric catalysis (e.g., BINOL-derived catalysts) to control the configuration at C-1 and C-4a .
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states favoring the desired diastereomer .
- Temperature control : Lower temperatures (−20°C to 0°C) reduce thermal epimerization of acetyloxy groups .
Q. How can spectral discrepancies in characterizing derivatives of this compound be resolved?
- Methodological Answer :
- Comparative analysis : Cross-reference ¹³C NMR data with structurally analogous compounds (e.g., 7-isopropyl-1,4a-dimethyl derivatives) to identify shifts caused by acetyloxy substitution .
- Computational modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts and compare them with experimental data .
- Isotopic labeling : Introduce deuterium at specific positions to clarify ambiguous NOESY/ROESY correlations .
Q. What strategies evaluate the hydrolytic stability of the acetyloxy group under varying pH conditions?
- Methodological Answer :
- Kinetic studies : Monitor acetyloxy hydrolysis via HPLC at pH 2–12. Buffer solutions (e.g., phosphate for neutral pH, HCl/NaOH for extremes) simulate biological or environmental conditions .
- Activation energy calculation : Use Arrhenius plots to determine degradation rates at 25°C, 37°C, and 50°C .
- Stabilizers : Co-formulate with cyclodextrins or liposomes to protect the acetyloxy moiety in aqueous media .
Q. How can non-targeted metabolomics approaches identify biological metabolites of this compound?
- Methodological Answer :
- LC-MS/MS workflows : Use C18 columns and gradient elution (water/acetonitrile + 0.1% formic acid) to separate metabolites. Data-dependent acquisition (DDA) with collision energies of 10–35 eV fragments ions for structural annotation .
- Bioinformatic tools : Leverage platforms like GNPS or MetFrag to match MS/MS spectra against natural product libraries .
Properties
IUPAC Name |
6-acetyloxy-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O4/c1-13(2)16-11-15-7-8-19-21(4,9-6-10-22(19,5)20(24)25)17(15)12-18(16)26-14(3)23/h7,11,13,17-19H,6,8-10,12H2,1-5H3,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSSCSAJMAPLBRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=CCC3C(C2CC1OC(=O)C)(CCCC3(C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.